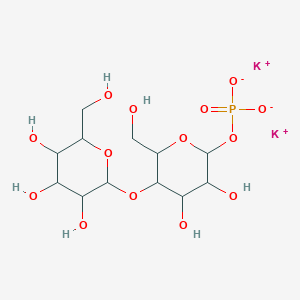
A-D-(+)-Maltose 1-phosphate dipotassium salt
描述
Alpha-D(+)Maltose 1-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of maltose, a disaccharide composed of two glucose units, where one of the glucose units is phosphorylated. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
属性
分子式 |
C12H21K2O14P |
|---|---|
分子量 |
498.46 g/mol |
IUPAC 名称 |
dipotassium;[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2 |
InChI 键 |
UAONPZUWYFNNJL-UHFFFAOYSA-L |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose. This can be achieved through enzymatic or chemical methods. In the enzymatic method, maltose is phosphorylated using specific enzymes such as maltose phosphorylase. The reaction conditions usually involve an aqueous solution with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of alpha-D(+)Maltose 1-phosphate dipotassium salt often employs large-scale enzymatic processes due to their specificity and efficiency. The process involves the use of bioreactors where maltose and the phosphorylating enzyme are combined under optimal conditions. The product is then purified through various chromatographic techniques to achieve high purity levels .
化学反应分析
Types of Reactions
Alpha-D(+)Maltose 1-phosphate dipotassium salt can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dephosphorylated maltose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH, temperature, and solvent systems to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of alpha-D(+)Maltose 1-phosphate dipotassium salt can yield maltobionic acid, while reduction can produce maltose. Substitution reactions can lead to the formation of various phosphorylated derivatives .
科学研究应用
作用机制
The mechanism of action of alpha-D(+)Maltose 1-phosphate dipotassium salt involves its role as a substrate for various enzymes. In biochemical pathways, it is phosphorylated or dephosphorylated by specific enzymes, leading to the production of energy or other metabolites. The molecular targets include enzymes like maltose phosphorylase and other carbohydrate-metabolizing enzymes. The pathways involved are primarily those related to carbohydrate metabolism and energy production .
相似化合物的比较
Similar Compounds
Alpha-D-Galactose 1-phosphate dipotassium salt: Similar in structure but derived from galactose instead of glucose.
Alpha-D-Glucose 1-phosphate dipotassium salt: Another phosphorylated sugar, but with a single glucose unit.
Uridine 5’-diphosphoglucose disodium salt: A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Alpha-D(+)Maltose 1-phosphate dipotassium salt is unique due to its disaccharide structure with a phosphate group, making it a valuable tool for studying disaccharide metabolism and enzyme specificity. Its dual glucose units provide a distinct advantage in understanding complex carbohydrate interactions compared to monosaccharide phosphates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


